![molecular formula C14H15N5 B2501403 1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine CAS No. 1004417-78-0](/img/structure/B2501403.png)
1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine" is a derivative of 1-imino-1H-isoindol-3-amine, which is a molecule of interest due to its potential biological activities. The structure of this compound suggests that it may have applications in medicinal chemistry, particularly due to the presence of an amidine fragment, which is known to exhibit significant polarization effects in the solid state .
Synthesis Analysis
Although the provided data does not directly describe the synthesis of "1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine", it does mention the synthesis of related compounds. For instance, a series of 3-secondary amine derivatives bearing the imidazo[1,2-a]pyrimidine moiety were synthesized through a one-pot reaction involving aromatic ketones and 2-aminopyrimidine in the presence of iodine (I2) and dimethyl sulfoxide (DMSO) . This suggests that a similar synthetic approach could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1-imino-1H-isoindol-3-amine derivatives, which are closely related to the compound of interest, has been studied using X-ray diffraction. These studies revealed an unusual distribution of bond lengths within the NH2–C=N amidine fragment, with a single C–N bond being shorter or at most the same length as the double C=N bond in the crystal phase. This contrasts with the expected bond lengths in isolated molecules. The strong polarization of the amidine fragment is induced by the polar environment in the solid state, which stabilizes the amino-imino tautomer of 1-imino-1H-isoindol-3-amine . This information is crucial for understanding the reactivity and interaction of the compound in various environments.
Chemical Reactions Analysis
The amidine group present in the compound is known to participate in various chemical reactions due to its polarization. The strong polarization observed in the crystal phase suggests that the compound may undergo tautomerization, which could affect its reactivity in different chemical reactions. While the specific reactions of "1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine" are not detailed in the provided data, the reactivity of the amidine group and the potential for tautomerization are important considerations for any chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided in the data. However, the characterization of related compounds via FT-IR spectroscopy and 1H-NMR spectroscopy suggests that similar analytical techniques could be employed to determine the physical and chemical properties of "1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine". Additionally, the unusual polarization of the amidine fragment could influence properties such as solubility, melting point, and stability, which are important for the development of pharmaceutical agents .
Aplicaciones Científicas De Investigación
Antibacterial Activity : Pyrazole Schiff bases related to the compound have demonstrated potential as antibacterial agents. A study by Feng et al. (2018) found that certain pyrazole Schiff bases show effectiveness in inhibiting the growth of C. albicans and Gram-negative bacteria, suggesting their potential use as antibacterial agents (Feng, Guo, Sun, & Zhao, 2018).
Synthetic Applications : The compound and its derivatives have been used in the synthesis of a diverse library of compounds. Roman (2013) described the use of a similar compound in various alkylation and ring closure reactions to generate a structurally diverse library of compounds (Roman, 2013).
One-Pot Synthesis : Shen et al. (2013) developed a novel one-pot method for synthesizing derivatives of the compound through a three-component condensation, demonstrating an efficient and convenient synthesis process (Shen, Khang, Chen, Lei, & Hu, 2013).
Bioactivity Studies : Another study focused on the synthesis and analysis of biologically active pyrazole clubbed imino naphthyl derivatives, demonstrating moderate to good biological activities both experimentally and theoretically (Sandhya, Femina, & Pradeep, 2021).
Molecular Docking and DNA Binding : A research focused on the molecular docking and DNA binding interaction of similar compounds, indicating their potential applications in biological studies (Sandhya, Femina, & Pradeep, 2021).
Antitumor and Antimicrobial Activity : Titi et al. (2020) synthesized pyrazole derivatives and identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating the compound's potential in medical applications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Propiedades
IUPAC Name |
(3Z)-3-(2-propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9(2)19-12(7-8-16-19)17-14-11-6-4-3-5-10(11)13(15)18-14/h3-9H,1-2H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTXPQQBUQOAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)N=C2C3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)/N=C\2/C3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

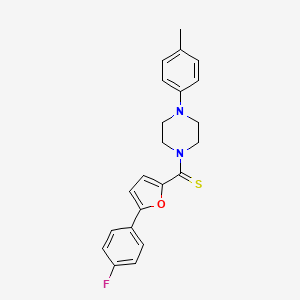
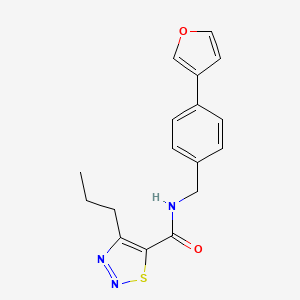


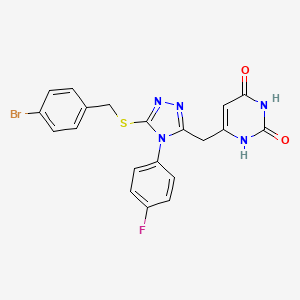
![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)

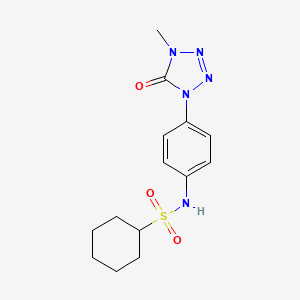
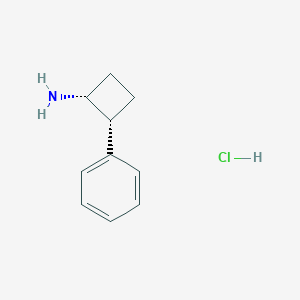
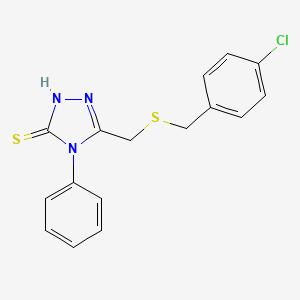
![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)
![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)
